

Tert-Butyl Azide: An In-depth Technical Guide to its Reactivity Profile

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Compound of Interest

Compound Name: *tert-Butyl azide*

Cat. No.: *B086866*

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This document provides a comprehensive technical overview of the reactivity, synthesis, and safe handling of **tert-butyl azide** ($C_4H_9N_3$). As a versatile and energetic organic azide, it serves as a critical building block in synthetic chemistry, particularly in the construction of nitrogen-containing molecules and heterocycles.^{[1][2]} However, its inherent reactivity necessitates a thorough understanding of its properties to ensure safe and effective utilization in research and development.

Core Properties and Data

Tert-butyl azide is a sterically hindered organic azide whose reactivity is dominated by the energetic azide functional group.^[3] The bulky tert-butyl group lends it more stability compared to smaller alkyl azides, yet it remains a thermally sensitive compound.^[2]

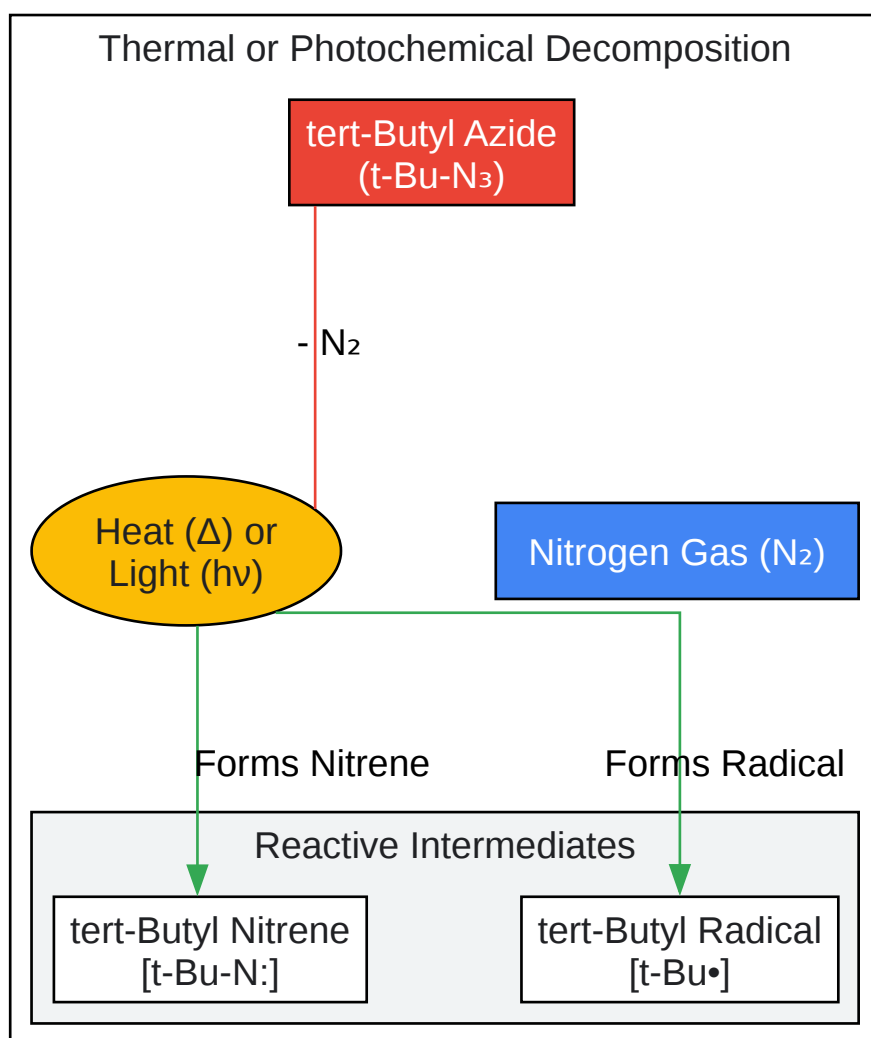
Table 1: Physicochemical Properties of **Tert-Butyl Azide**

Property	Value	Source
Molecular Formula	C ₄ H ₉ N ₃	[4]
Molecular Weight	99.13 g/mol	[2][4]
CAS Number	13686-33-4	[5][6]
Appearance	Colorless to yellow liquid	[7]
Boiling Point	Not available (decomposes)	[5]
Hazard Codes	Potentially explosive, flammable	[5][8]

Thermal Stability and Decomposition

A defining characteristic of **tert-butyl azide** is its thermal instability. The decomposition is an exothermic process that can be initiated by heat, shock, or friction, leading to the rapid evolution of nitrogen gas and a potential explosion.[1][8]

The primary decomposition pathway involves the cleavage of the C-N bond. This unimolecular process can proceed through two main routes: the formation of a tert-butyl radical and dinitrogen gas, or the concerted elimination of dinitrogen to generate a highly reactive tert-butyl nitrene intermediate.[3][9] This energetic nature demands strict adherence to safety protocols during its handling and use.[8]



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Caption: Thermal decomposition pathways of **tert-butyl azide**.

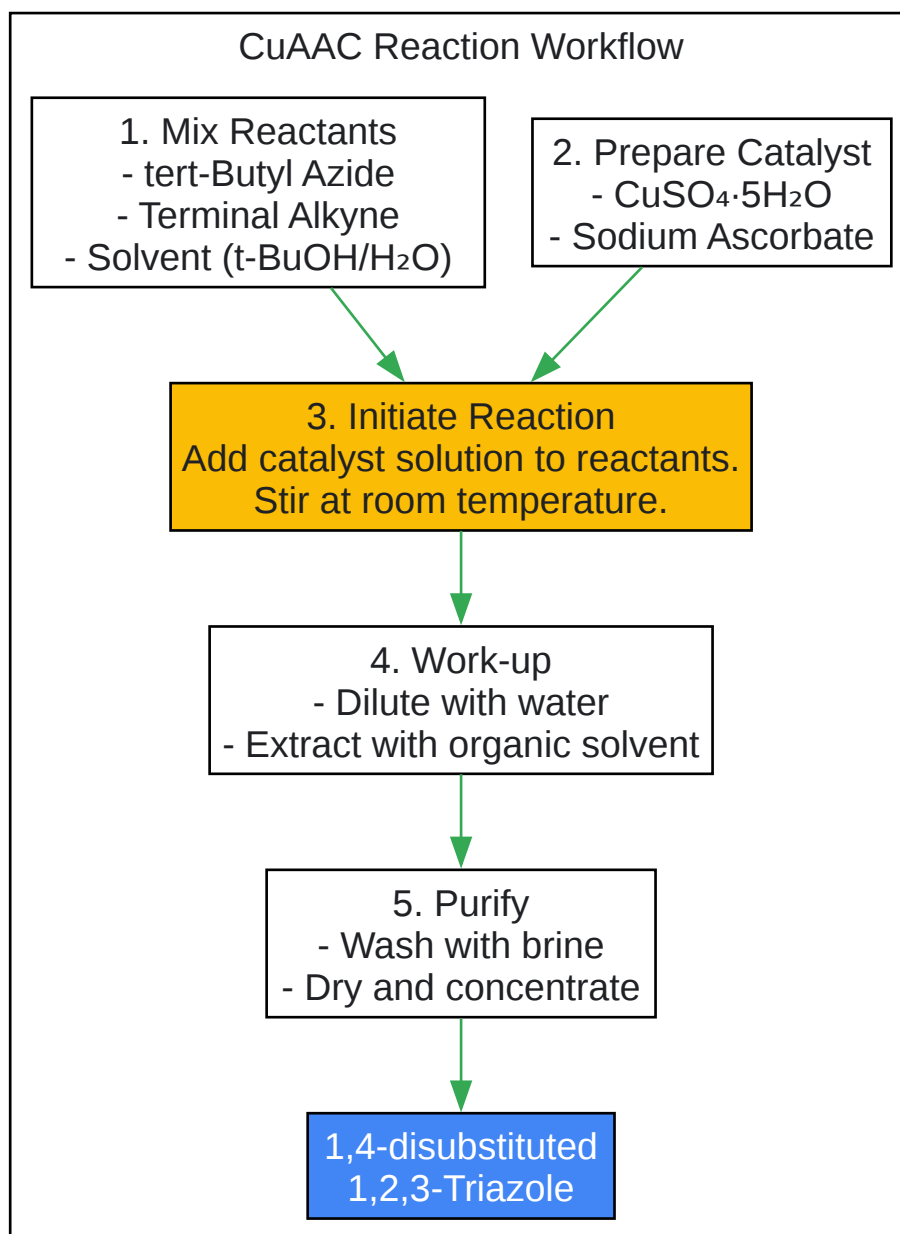
Key Reactivity Profiles and Applications

Tert-butyl azide is a versatile reagent employed in several key organic transformations.

1,3-Dipolar Cycloaddition: The Cornerstone of Click Chemistry

The most prominent application of **tert-butyl azide** is in the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[2][10]} This "click chemistry" reaction is exceptionally reliable and high-yielding for forming stable 1,4-

disubstituted 1,2,3-triazole linkages from azides and terminal alkynes.[10][11] The reaction is valued for its modularity, wide scope, and biocompatibility, finding extensive use in drug discovery, bioconjugation, and materials science.[10][12]



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Caption: General workflow for a CuAAC "click" reaction.

Nitrene Transfer Reactions

Upon decomposition, **tert-butyl azide** serves as a source for the tert-butyl nitrene radical, a highly reactive intermediate.[9] This nitrene can undergo various transformations, including transfer reactions to isocyanides to form valuable carbodiimides, which are themselves important synthetic intermediates.[13] This reactivity provides a pathway to complex nitrogen-containing structures.

Table 2: Representative CuAAC Reaction Data Note: Data below is for an analogous azido compound to provide an expectation of reaction parameters. Specific yields for **tert-butyl azide** will vary.

Alkyne Partner	Copper Source	Ligand/Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenylacetylene	CuSO ₄ ·5H ₂ O/NaAsc	None	t-BuOH/H ₂ O	Room Temp	4-12	>90
Propargyl Alcohol	CuSO ₄ ·5H ₂ O/NaAsc	None	t-BuOH/H ₂ O	Room Temp	4-12	>90
3,3-Diethoxy-1-propyne	CuSO ₄ ·5H ₂ O/NaAsc	None	t-BuOH/H ₂ O	Room Temp	Overnight	79

(Data adapted from references[10] and[7])

Experimental Protocols

Extreme caution must be exercised when performing reactions with **tert-butyl azide**. All work should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol: Synthesis of Tert-Butyl Azide

This procedure involves the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[7][8] Strict adherence to safety protocols is mandatory.

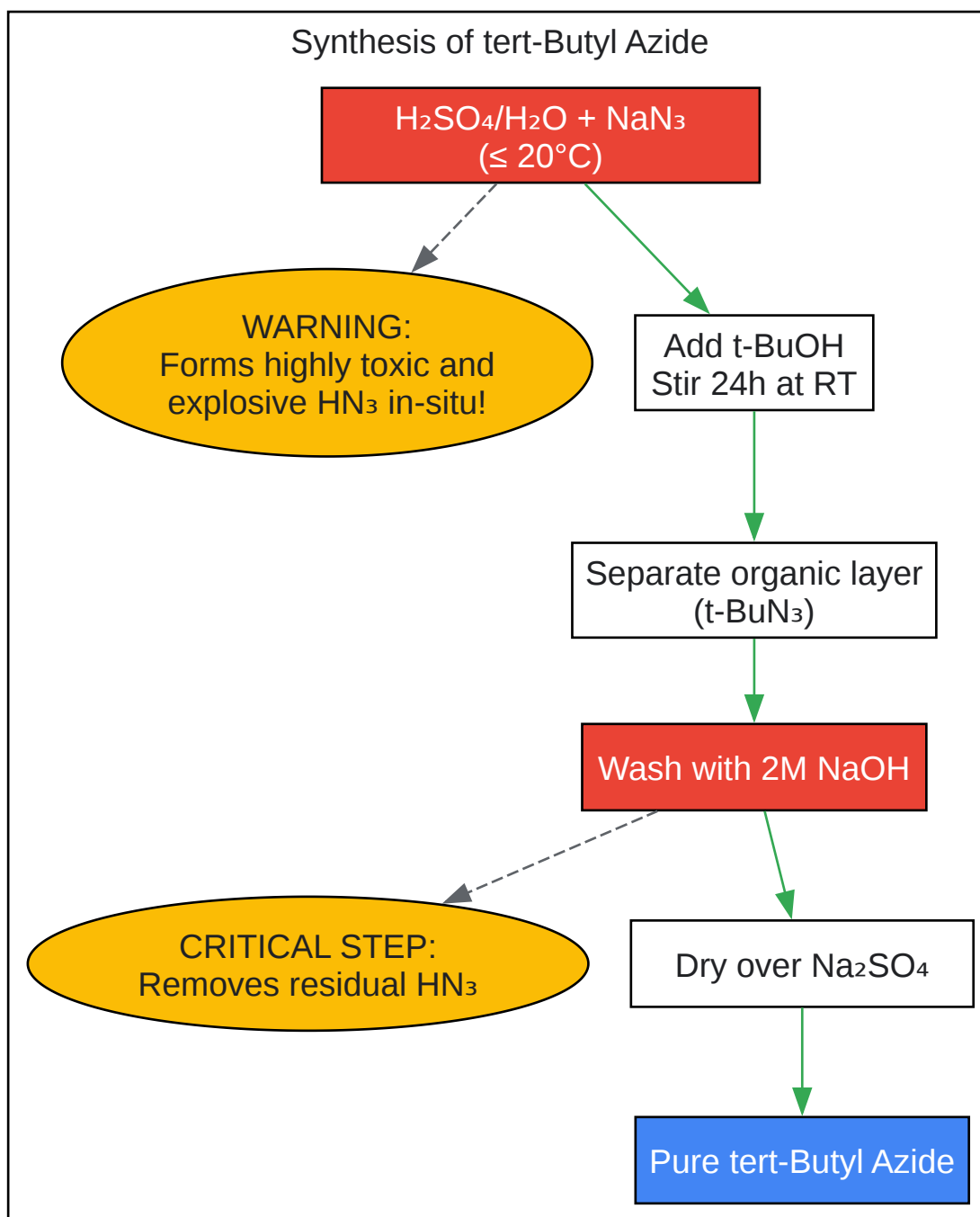
Materials:

- Sulfuric acid (H₂SO₄)

- Deionized water
- Sodium azide (NaN_3)
- tert-Butyl alcohol (t-BuOH)
- 2 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Prepare a solution of sulfuric acid in water by slowly adding 55 g of H_2SO_4 to 55 g of water in a flask cooled in an ice bath with vigorous stirring.^[7]
- Cool the acid solution to $\leq 5\text{ }^\circ\text{C}$.^[7]
- Slowly add 7.2 g of sodium azide in portions over ~10 minutes, ensuring the temperature does not exceed $20\text{ }^\circ\text{C}$ to prevent volatilization of HN_3 .^[7]
- Once the sodium azide is fully dissolved, add 7.4 g of tert-butyl alcohol.^[7]
- Stir the resulting solution for 5 minutes and then allow it to stand at room temperature for 24 hours.^[7]
- The upper organic layer of **tert-butyl azide** will separate. Carefully transfer the mixture to a separatory funnel and collect the top layer.^{[7][8]}
- Wash the collected organic layer with 50 mL of 2 M NaOH solution to neutralize any residual acid and remove all traces of hydrazoic acid.^[7]
- Dry the **tert-butyl azide** over anhydrous sodium sulfate.^[7] The product is typically a clear liquid.^[7]



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Caption: Logical workflow for the synthesis of **tert-butyl azide**.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the click reaction between **tert-butyl azide** and a terminal alkyne.

Materials:

- **tert-Butyl azide**
- Terminal alkyne (e.g., phenylacetylene)
- Solvent: tert-Butanol and water (1:1 v/v)[7][10]
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate (NaAsc)
- Ethyl acetate or dichloromethane
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a reaction vial, dissolve the terminal alkyne (1.0 eq) and **tert-butyl azide** (1.1-1.2 eq) in the t-BuOH/ H_2O solvent mixture.[7][10]
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).[10]
- In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).[10]
- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[10]
- Allow the reaction to stir at room temperature. Monitor completion by TLC or LC-MS.
- Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[10]

- Combine the organic layers and wash with brine.[10]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the triazole product.[10]

Safety and Handling

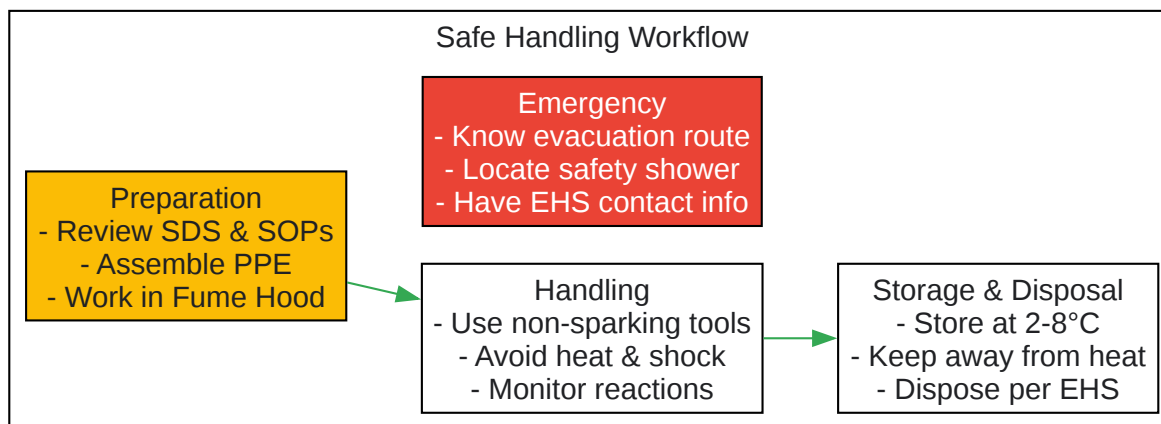
Due to its thermal instability and potential for explosive decomposition, **tert-butyl azide** must be handled with extreme care.[8]

Table 3: Safe Handling and Troubleshooting

Issue	Possible Cause(s)	Recommended Action
Visible Gas Evolution	Decomposition due to heat or contamination.	IMMEDIATE EVACUATION. Do not handle the container. Contact Environmental Health and Safety (EHS).[8]
Discoloration (e.g., yellowing)	Presence of impurities or decomposition products.	Do not use. Contact the supplier or EHS for guidance on safe disposal. Do not attempt to purify without extensive safety analysis.[8]
Pressure Buildup in Reaction	Reaction temperature is too high, causing accelerated decomposition.	Immediately reduce or remove the heat source. Apply external cooling (ice bath). Ensure adequate venting in a fume hood. If uncontrollable, evacuate and contact EHS.[8]
Unexpected Exotherm	Incompatible reagents or contamination.	Stop the addition of any reagents. Apply external cooling. If uncontrollable, evacuate and contact EHS.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C). Keep away from heat, light, and sources of ignition. Store under an

inert gas.



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Caption: Workflow for the safe handling of **tert-butyl azide**.

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